5-(3,4-dichlorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
CAS No.:
Cat. No.: VC17929840
Molecular Formula: C20H19Cl2N3O2S
Molecular Weight: 436.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19Cl2N3O2S |
|---|---|
| Molecular Weight | 436.4 g/mol |
| IUPAC Name | 5-(3,4-dichlorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
| Standard InChI | InChI=1S/C20H19Cl2N3O2S/c1-20(2)7-12-15(13(26)8-20)14(9-4-5-10(21)11(22)6-9)16-17(23-12)24-19(28-3)25-18(16)27/h4-6,14H,7-8H2,1-3H3,(H2,23,24,25,27) |
| Standard InChI Key | BKMZIHRJPRNVII-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC(=C(C=C4)Cl)Cl)C(=O)C1)C |
Introduction
Structural and Molecular Analysis
Molecular Composition
The compound has the molecular formula C₂₀H₁₉Cl₂N₃O₂S and a molecular weight of 436.4 g/mol. Its IUPAC name reflects the fused pyrimido[4,5-b]quinoline system, with substituents at positions 2 (methylsulfanyl), 5 (3,4-dichlorophenyl), and 8,8 (dimethyl groups) . The dichlorophenyl group contributes electron-withdrawing effects, while the methylsulfanyl moiety enhances lipophilicity, potentially influencing bioavailability .
Crystallographic and Stereochemical Features
While single-crystal X-ray data for this specific compound remain unpublished, analogous pyrimidoquinoline derivatives exhibit planar fused-ring systems with substituents adopting equatorial orientations to minimize steric strain . Computational studies suggest that the dichlorophenyl group induces a slight distortion in the quinoline ring, optimizing π-π stacking interactions with biological targets .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The synthesis typically involves a multi-step sequence (Table 1):
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Halogenation: Introduction of chlorine atoms to the phenyl precursor.
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Sulfonation: Attachment of the methylsulfanyl group via nucleophilic substitution.
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Cyclization: Formation of the pyrimidoquinoline core using Pd/Cu catalysts in dichloromethane or toluene .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation | Cl₂, FeCl₃, 80°C | 85 | |
| Sulfonation | CH₃SH, K₂CO₃, DMF | 78 | |
| Cyclization | Pd(OAc)₂, CuI, DCM, reflux | 65 |
Ultrasound-Assisted Synthesis
Recent advances employ ultrasound irradiation to accelerate cyclization, reducing reaction times from 12 hours to 45 minutes with yields exceeding 90% . This method minimizes side products and enhances regioselectivity, as cavitation effects promote efficient energy transfer .
Biological Activities and Mechanisms
Anticancer Activity
The compound demonstrates moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.3 µM) by inhibiting topoisomerase II and inducing apoptosis . Molecular docking studies reveal strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, suggesting potential as a targeted therapy .
Spectroscopic Characterization
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) signals include:
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δ 2.55 ppm (s, 3H): Methylsulfanyl group.
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δ 1.20 ppm (s, 6H): Geminal dimethyl groups.
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δ 7.45–7.60 ppm (m, 3H): Aromatic protons of dichlorophenyl .
¹³C NMR confirms the carbonyl carbons at δ 168.9 ppm (C4) and δ 170.3 ppm (C6), with quaternary carbons of the fused rings between δ 125–145 ppm .
IR and Mass Spectrometry
IR peaks at 2928 cm⁻¹ (C-H stretch) and 1641 cm⁻¹ (C=O) validate the structure . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z *436.0921 [M+H]⁺**, consistent with the molecular formula .
Research Gaps and Future Directions
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